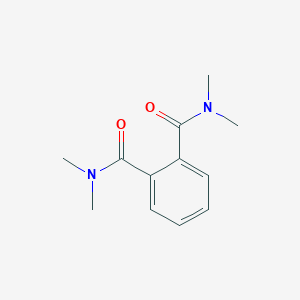

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6329-16-4 |

|---|---|

Molekularformel |

C11H11NO2 |

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

4-benzyl-2-methyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI-Schlüssel |

HJPYPJMQZJWETH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC=CC=C1C(=O)N(C)C |

Kanonische SMILES |

CC1=NC(C(=O)O1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide is utilized as a reagent in various analytical methods, particularly in chromatography and mass spectrometry. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples.

Case Study : In a study analyzing soil samples for heavy metals, this compound was used to enhance the sensitivity of detection methods, resulting in improved quantification limits for cadmium and lead .

Pharmaceutical Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to act as a versatile building block for developing new drugs.

Example : Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies .

Material Science

In material science, this compound is explored for its role in creating polymeric materials with enhanced thermal stability and mechanical properties.

Application : The compound has been incorporated into polymer matrices to improve thermal resistance and durability, which is crucial for applications in aerospace and automotive industries .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Analytical Chemistry | Trace metal detection | Enhanced sensitivity and accuracy |

| Pharmaceutical Chemistry | Drug synthesis | Versatile building block |

| Material Science | Polymer enhancement | Improved thermal stability |

Safety and Environmental Considerations

While this compound has beneficial applications, safety data indicates potential toxicity at high concentrations. Proper handling protocols must be followed to mitigate risks associated with exposure.

Hazard Profile :

Wirkmechanismus

The mechanism of action of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations: N,N′-Dimethylphthalamide

Central Ring Modifications: Cyclopropane and Cyclohexane Derivatives

cis-N,N,N',N'-Tetramethylcyclopropane-1,2-dicarboxamide

- Structure : Cyclopropane ring with 1,2-dicarboxamide and tetramethyl groups.

- Molecular Formula : C₉H₁₆N₂O₂; Molecular Weight : 184.23 g/mol .

- Key Findings : Exhibits plant growth-regulating properties, reducing corn plant stature by 26% at 6.0 lbs/acre. The cis configuration and cyclopropane ring rigidity are critical for bioactivity; the trans isomer and tetraethyl homolog are inactive .

N,N,N',N'-Tetraisobutyl-cis-cyclohexane-1,2-dicarboxamide

- Structure : Cyclohexane ring with bulky tetraisobutyl groups.

- Application: Lithium ionophore with 1,000× selectivity for Li⁺ over alkaline earth metals .

- Key Differences : The cyclohexane ring enhances conformational flexibility, while bulky isobutyl groups improve lipophilicity and ion-binding specificity compared to the planar benzene analog.

Functional Group Additions: Nitro and Furan Derivatives

4-Nitrophthalamide

- Structure : Benzene-1,2-dicarboxamide with a nitro group at the 4-position.

- Molecular Formula : C₈H₇N₃O₄; Molecular Weight : 209.16 g/mol .

- Key Differences : The nitro group introduces strong electron-withdrawing effects, twisting substituents out of the benzene plane (dihedral angles: 11.36°–60.89°). This reduces conjugation and alters solubility compared to the tetramethyl derivative.

N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide

- Structure : Benzene-1,2-dicarboxamide with furan-methyl substituents.

- Application : Forms Co(II) and Ni(II) complexes with 1:2 metal-to-ligand ratios , showing enhanced antimicrobial activity (e.g., 30% higher inhibition against E. coli than the ligand alone) .

- Key Differences : Furan groups introduce π-π stacking interactions and additional coordination sites, improving bioactivity.

Structural and Functional Analysis Table

Biologische Aktivität

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide (TMBDA) is an organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

TMBDA has the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. The compound features two carboxamide groups attached to a benzene ring, which contributes to its reactivity and interaction with various biological systems. The structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 6329-16-4 |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

TMBDA's biological activity is primarily attributed to its ability to interact with biomolecules such as proteins and enzymes. The compound can act as:

- Electron Donor/Acceptor : Participating in redox reactions that may influence cellular signaling pathways.

- Enzyme Inhibitor : Potentially inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

Antioxidant Activity

Research indicates that TMBDA exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is linked to the compound's ability to scavenge free radicals and reduce reactive oxygen species (ROS) levels in biological systems.

Anticancer Potential

Studies have demonstrated that TMBDA may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation:

- Case Study : In vitro studies on various cancer cell lines showed that TMBDA treatment led to increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

TMBDA has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses:

- Research Findings : A study reported that TMBDA significantly reduced levels of TNF-alpha and IL-6 in inflammatory models, indicating its potential use in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of TMBDA, it is helpful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| N,N,N',N'-tetramethylbenzene-1,4-dicarboxamide | Similar Amide Structure | Moderate anticancer activity |

| N,N-dimethylbenzene-1,2-dicarboxamide | Simple Amide Structure | Limited biological activity |

Research Findings and Applications

Recent studies have focused on the synthesis and biological evaluation of TMBDA:

- Synthesis Methods : TMBDA is synthesized through the reaction of benzene-1,2-dicarboxylic acid with dimethylamine under dehydrating conditions. This method ensures high yield and purity.

- Biological Evaluations : Various assays have been conducted to assess the compound's cytotoxicity and efficacy against different cancer cell lines. Results indicate promising anticancer activity alongside favorable safety profiles.

- Potential Therapeutic Applications : Ongoing research aims to explore TMBDA's utility in drug development, particularly for cancer treatment and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation reactions using benzene-1,2-dicarboxylic acid derivatives and methylamine. Optimization involves comparing conventional reflux methods with microwave-assisted synthesis. Microwave methods typically reduce reaction time (e.g., from hours to minutes) and improve yields by enhancing reaction kinetics. Purification is achieved via recrystallization or column chromatography, with solvents like ethanol or dichloromethane. Reaction conditions (temperature, molar ratios, catalysts) should be systematically varied and monitored using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (if present).

- NMR (¹H/¹³C) : Identifies methyl groups (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons (δ ~7.0–8.0 ppm).

- Elemental Analysis : Validates C, H, N composition.

- Mass Spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns.

Thermal stability is assessed via TGA/DSC .

Q. How are antimicrobial activities of this compound derivatives evaluated?

- Methodological Answer : Use disk diffusion assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Prepare solutions in DMSO, apply to sterile disks, and measure inhibition zones after 24–48 hours. Minimum inhibitory concentrations (MICs) are determined via broth dilution. Positive controls (e.g., ampicillin) and solvent-only negative controls are essential. Bioactivity enhancements in metal complexes are attributed to chelation effects .

Advanced Research Questions

Q. How does this compound function in selective ion transport?

- Methodological Answer : As a lipophilic diamide, it can act as an ionophore. Study ion selectivity (e.g., Li⁺ vs. Na⁺) using solvent extraction experiments in biphasic systems (e.g., water/nitrobenzene). Measure distribution ratios (D) via radiotracer techniques (e.g., ⁶⁷Ga/⁶⁸Ga) or ICP-MS. Optimize ligand concentration and counterion effects (e.g., nitrate vs. chloride). Selectivity factors (SF) are calculated from D values .

Q. What methodologies elucidate the semiconductor properties of its metal complexes?

- Methodological Answer : Solid-state electrical conductivity is measured using four-probe DC methods. Samples are pressed into pellets, and conductivity (σ) is calculated as σ = (I × L)/(V × A), where I = current, L = thickness, V = voltage, and A = cross-sectional area. Temperature-dependent studies (25–150°C) assess thermal activation energy via Arrhenius plots. Compare with uncomplexed ligand to confirm enhanced semiconductivity from metal coordination .

Q. How can molecular modeling predict coordination behavior and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. Key parameters include bond lengths, angles, and Gibbs free energy of complexation. Software like Gaussian or ORCA simulates IR/NMR spectra for validation against experimental data. Molecular electrostatic potential (MEP) maps identify electron-rich binding sites .

Q. How to resolve discrepancies in reported metal-to-ligand stoichiometries?

- Methodological Answer : Use Job’s method (continuous variation) to determine stoichiometry in solution. For solid-state ratios, combine elemental analysis with X-ray crystallography. Discrepancies between solution/solid states may arise from solvent coordination or kinetic vs. thermodynamic product formation. Titration calorimetry (ITC) provides additional thermodynamic data .

Q. What advanced protocols assess antioxidant activity?

- Methodological Answer : DPPH radical scavenging assays are standard. Prepare ligand/complex solutions (10–100 μM), mix with DPPH (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values. Compare with ascorbic acid controls. For mechanistic insights, employ ESR spectroscopy to detect radical quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.